Crystal Structure and Solid-State Behavior: 4-Fluoro-1H-pyrazole vs. 4-Chloro/Bromo Analogs
4-Fluoro-1H-pyrazole exhibits a unique crystal packing motif compared to its 4-chloro and 4-bromo analogs. At 150 K, it crystallizes in a triclinic system (space group P-1) and forms one-dimensional chains via intermolecular N—H⋯N hydrogen bonding. In contrast, the chloro and bromo analogs are isomorphous and crystallize in an orthorhombic system (space group Pnma), forming trimeric supramolecular motifs [1]. This structural divergence results in a low melting point for the fluoro derivative (38–40 °C), significantly lower than 4-chloropyrazole (75–77 °C) and 4-bromopyrazole (94–96 °C) .
| Evidence Dimension | Crystal System & Melting Point |
|---|---|
| Target Compound Data | Crystal system: Triclinic (P-1); Melting point: 38–40 °C |
| Comparator Or Baseline | 4-Chloro-1H-pyrazole: Orthorhombic (Pnma), mp 75–77 °C; 4-Bromo-1H-pyrazole: Orthorhombic (Pnma), mp 94–96 °C |
| Quantified Difference | Fluoro analog is non-isomorphous with chloro/bromo analogs; mp is 35–56 °C lower |
| Conditions | Crystal structure determined at 150 K via single-crystal X-ray diffraction |
Why This Matters
The low melting point (near room temperature) and distinct crystal packing of 4-fluoro-1H-pyrazole require specific storage conditions (e.g., 2–8 °C) and handling protocols that differ from its higher-melting analogs, directly impacting procurement and inventory management decisions.
- [1] Ahmed, B. M., & Brendel, M. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 386–389. View Source
